molecular formula C16H14ClN3O B2607771 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile CAS No. 306980-05-2

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile

Cat. No.: B2607771
CAS No.: 306980-05-2
M. Wt: 299.76
InChI Key: DHRUAPIDNGQQFP-UHFFFAOYSA-N
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Description

5-Acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile is a cyanopyridine derivative characterized by a pyridine core substituted with:

  • A cyano group at position 3,
  • A 6-methyl group,
  • A 5-acetyl group, and
  • A [(4-chlorophenyl)methyl]amino group at position 2.

This compound (CAS: 478043-44-6; synonyms: ZINC20385973, AKOS005092795) is primarily used in chemical research, particularly in medicinal chemistry, due to its structural versatility.

Properties

IUPAC Name

5-acetyl-2-[(4-chlorophenyl)methylamino]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-15(11(2)21)7-13(8-18)16(20-10)19-9-12-3-5-14(17)6-4-12/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRUAPIDNGQQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC=C(C=C2)Cl)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-methylpyridine with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 2-{[(4-chlorophenyl)methyl]amino}-5-methylpyridine. This intermediate is then reacted with acetic anhydride and a cyanide source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H15ClN4O
  • Molecular Weight : 366.8 g/mol
  • IUPAC Name : 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile
  • CAS Number : 478043-44-6

The compound features a pyridine ring substituted with an acetyl group, a chlorophenyl group, and a carbonitrile functionality, which contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, research published in Cancer Letters highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis . This property makes it a candidate for further development in antibiotic applications.

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals. Chemists have utilized this compound in the synthesis of novel heterocycles, which are crucial in drug discovery .

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their anticancer activity. The results indicated that specific modifications to the chlorophenyl group enhanced potency against breast cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation conducted by a team at a pharmaceutical research institute assessed the antimicrobial efficacy of this compound. The study utilized a series of clinical isolates to determine minimum inhibitory concentrations (MICs). Results showed that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as alternative treatments for resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The amino group at position 2 distinguishes the target compound from analogs with sulfanyl, phenoxy, or isoxazolyl substituents. Key comparisons include:

a) 5-Acetyl-2-[2-(4-methoxyphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-4-(3,4,5-trimethoxy-phenyl)pyridine-3-carbonitrile (Compound 4b, )
  • Substituent : A sulfanyl group linked to a 4-methoxyphenyl ketone.
  • Properties: Higher molecular weight (C₂₇H₂₆N₂O₆S) due to bulky trimethoxyphenyl and methoxyphenyl groups. Melting point: 189–190°C, indicating crystalline stability. IR: C≡N stretch at 2222 cm⁻¹ (consistent with cyano group), C=O at 1695 cm⁻¹.
b) 5-Acetyl-2-(methylsulfanyl)-6-methylpyridine-3-carbonitrile ()
  • Substituent : Methylsulfanyl group.
  • Properties : Simpler structure with fewer aromatic groups.
  • Comparison: The methylsulfanyl group may improve metabolic stability compared to the amino group but lacks the hydrogen-bonding capability of the [(4-chlorophenyl)methyl]amino moiety, which could affect target binding in biological systems .
c) 5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile ()
  • Substituent: Isoxazolylmethyl amino group.

Electronic and Spectral Comparisons

  • IR Spectroscopy: All compounds exhibit a C≡N stretch near 2222 cm⁻¹, confirming the cyano group’s presence. The target compound’s acetyl group (C=O ~1700 cm⁻¹) and amino group (N-H stretch ~3300 cm⁻¹, if present) are critical for differentiation .
  • NMR : For Compound 4b (), δ 1.82 (5-COCH₃) and δ 2.20 (6-CH₃) align with the target compound’s methyl and acetyl protons. The aromatic proton shifts (δ 6.5–8.0) vary based on substituent electron-withdrawing/donating effects .

Physicochemical Properties

Compound Substituent at Position 2 Melting Point (°C) Molecular Formula Key Functional Groups
Target Compound [(4-Chlorophenyl)methyl]amino N/A C₁₇H₁₅ClN₃O Cyano, Acetyl, Amino
Compound 4b () [2-(4-Methoxyphenyl)-2-oxo-ethyl]sulfanyl 189–190 C₂₇H₂₆N₂O₆S Cyano, Acetyl, Sulfanyl
5-Acetyl-2-(methylsulfanyl) derivative () Methylsulfanyl N/A C₁₁H₁₁N₂OS Cyano, Acetyl, Sulfanyl
  • Solubility : Bulky substituents (e.g., trimethoxyphenyl in Compound 4b) reduce aqueous solubility, whereas smaller groups (methylsulfanyl) improve it .

Biological Activity

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile (CAS No. 306980-05-2) is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3OC_{16}H_{14}ClN_{3}O with a molecular weight of 299.76 g/mol. The structure includes a pyridine ring substituted with an acetyl group, a chlorophenyl group, and a carbonitrile moiety, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different bacterial strains, suggesting moderate to good antibacterial activity .

Table 1: Antibacterial Activity of Related Pyridine Derivatives

CompoundBacterial StrainMIC (µM)
Compound AB. subtilis4.69
Compound BS. aureus5.64
Compound CE. coli8.33
Compound DP. aeruginosa13.40

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Similar derivatives have shown effectiveness against fungal strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . This suggests that the compound could be explored further for its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of pyridine derivatives has been documented in various studies, highlighting their role in inhibiting tumor growth and proliferation. Specific mechanisms may involve the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cancer metabolism . Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Mechanistic Studies

Mechanistic studies on related compounds have suggested several modes of action:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial for bacterial survival and proliferation.
  • DNA Interaction : Certain pyridine derivatives interact with DNA, disrupting replication processes in cancer cells and viruses .

Case Studies

A notable case study involved the synthesis and evaluation of a series of chloro-substituted pyridine derivatives, which revealed promising antibacterial and anticancer activities across multiple assays. These findings underscore the importance of structural modifications in enhancing biological efficacy.

Q & A

What are the common synthetic routes for 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step functionalization of pyridine cores. Key steps include:

  • Chlorination and Amination: Chlorination of pyridine precursors (e.g., using POCl₃) to introduce reactive sites, followed by nucleophilic substitution with [(4-chlorophenyl)methyl]amine ( ).
  • Acetylation: Post-synthetic acetylation of amino intermediates using acetyl chloride or acetic anhydride under reflux ( ).
  • Cyano Group Introduction: Cyano groups are often incorporated via Sandmeyer reactions or direct substitution using KCN/CuCN ( ).
    Example protocol: React 6-chloro-4-methylpyridine-3-carbonitrile with [(4-chlorophenyl)methyl]amine in DMF at 80°C, followed by acetylation in acetic anhydride .

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent effects. The acetyl group (δ ~2.5 ppm in ¹H; ~200 ppm in ¹³C) and aromatic protons (δ 7.2–7.8 ppm) are diagnostic ( ).
    • IR: Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and acetyl (C=O) at ~1700 cm⁻¹ ( ).
  • Crystallography: Single-crystal X-ray diffraction resolves bond angles (e.g., C–N–C ~122.8°) and confirms substituent positions ( ). For example, reports dihedral angles between pyridine and chlorophenyl groups .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Question
Methodological Answer:

  • Catalyst Screening: Use Pd/Cu catalysts for C–N coupling (e.g., achieved 85% yield with Pd(OAc)₂ in DMF).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates ( ).
  • Temperature Control: Stepwise heating (e.g., 60°C for amination, 100°C for acetylation) minimizes side reactions ( ).
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates pure product .

What strategies resolve contradictions in spectroscopic data versus computational predictions?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra. For example, used B3LYP/6-311+G(d,p) to validate bond angles (C6–C7–C8 = 121.1°) .
  • Conformational Analysis: Rotamer populations (e.g., acetyl group orientation) can explain split NMR peaks. MD simulations (AMBER/CHARMM) model dynamic effects .
  • Error Analysis: Re-examine solvent effects (e.g., DMSO-d₆ shifts vs. gas-phase DFT) or crystal packing distortions ( ) .

What computational methods predict the compound’s reactivity and interactions?

Advanced Research Question
Methodological Answer:

  • Reactivity:
    • Fukui Indices: Identify nucleophilic (cyano group) and electrophilic (acetyl) sites via Gaussian calculations ().
    • Hammett Constants: Predict substituent effects on reaction rates (σₚ values for 4-chlorophenyl = +0.23) .
  • Molecular Docking: AutoDock Vina screens binding to biological targets (e.g., kinases). The acetyl group may form hydrogen bonds with active-site residues ().
  • MD Simulations: GROMACS assesses stability in lipid bilayers, relevant for drug delivery studies .

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